N-(2-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide
Description
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Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-8-10-14(11-9-12)23-18(20-21-22-23)26-13(2)17(24)19-15-6-4-5-7-16(15)25-3/h4-11,13H,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCZPQINVBGHJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure that includes a methoxyphenyl group, a tetrazolyl moiety, and a sulfanyl linkage. The molecular formula is , and it has notable characteristics that contribute to its biological activity.
Research suggests that compounds with similar structures often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : Many tetrazole-containing compounds act as ligands for GPCRs, which are critical in cellular signaling pathways. The interaction with these receptors can lead to various physiological effects, including modulation of neurotransmitter systems and potential analgesic properties .
- Enzyme Inhibition : Some studies indicate that related compounds may serve as inhibitors for specific enzymes involved in metabolic pathways, potentially influencing processes like inflammation or cancer progression .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promise against certain bacterial strains. For instance:
- In vitro Studies : Testing against Gram-positive and Gram-negative bacteria revealed moderate inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 32-128 µg/mL for various strains .
Anticancer Potential
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that the compound induces apoptosis in a dose-dependent manner. The IC50 values ranged from 10 to 50 µM across different cell lines, suggesting significant cytotoxicity .
Case Study 1: Antidepressant Activity
A study investigating the effects of similar compounds on serotonin receptors indicated that modifications in the structure could enhance selectivity for the 5-HT_2C receptor. This receptor is implicated in mood regulation and anxiety disorders. The compound’s structural features suggest potential antidepressant-like activity through modulation of serotonergic pathways .
Case Study 2: Pain Management
Another research effort focused on the analgesic properties of related tetrazole derivatives. These studies highlighted the ability of such compounds to reduce pain responses in animal models through central nervous system mechanisms. Behavioral assessments showed significant reductions in pain sensitivity when administered at optimal dosages .
Data Tables
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute (NCI) has evaluated similar compounds for their efficacy against various human cancer cell lines. The following findings illustrate the compound's promising anticancer properties:
- In Vitro Antitumor Activity : The compound exhibited significant cytotoxic effects on human tumor cells, with a mean growth inhibition (GI) value indicating effective antitumor activity. For instance, compounds with similar structures showed GI values ranging from 10 to 20 μM against multiple cancer cell lines .
- Mechanism of Action : Investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through caspase activation and modulation of cell cycle progression. The tetrazole moiety is believed to play a crucial role in this mechanism by enhancing binding affinity to target proteins involved in cell proliferation .
Antimicrobial Applications
The antimicrobial properties of N-(2-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide have also been explored:
- Activity Against Resistant Strains : Preliminary studies indicate that the compound demonstrates significant activity against multidrug-resistant bacterial strains. For example, it has shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values lower than traditional antibiotics .
- Broader Antimicrobial Spectrum : The compound's structural features suggest potential efficacy against a variety of pathogens, including fungi and viruses. Further research is needed to elucidate its full spectrum of antimicrobial activity and mechanisms involved .
Drug Design and Development
The compound serves as a valuable lead structure in drug design:
- Molecular Hybridization : Researchers are exploring the synthesis of molecular hybrids that combine the active pharmacophores found in this compound with other bioactive molecules. This strategy aims to enhance potency and selectivity for specific biological targets while reducing side effects .
- Computational Studies : Quantitative structure–activity relationship (QSAR) models are being developed to predict the biological activity of analogs based on the chemical structure of this compound. These models help identify modifications that could improve efficacy and safety profiles .
Case Study 1: Anticancer Efficacy
A recent study assessed the anticancer efficacy of a series of compounds related to this compound. The study utilized a panel of 60 cancer cell lines and reported an average cell growth inhibition rate of 12.53% at concentrations above 10 µM. The results indicated that structural modifications could significantly enhance antitumor activity .
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The results demonstrated notable antibacterial activity against resistant strains like MRSA, with MIC values suggesting potential for therapeutic applications in treating infections caused by resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
